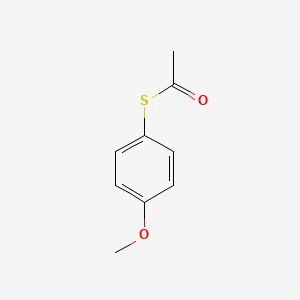

S-(4-Methoxyphenyl) ethanethioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(4-methoxyphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOQLSKHJCYEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343130 | |

| Record name | S-(4-Methoxyphenyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60787-31-7 | |

| Record name | S-(4-Methoxyphenyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Thioester Chemistry Within Modern Organic Synthesis

Thioesters are organosulfur compounds that serve as crucial intermediates in a multitude of biosynthetic pathways, including the formation and degradation of fatty acids and steroids. wikipedia.org Their significance extends to synthetic organic chemistry, where they are recognized for their unique reactivity, which is distinct from that of their oxygen-containing counterparts, esters. nih.gov The larger size of the sulfur atom and the less effective delocalization of its electrons into the carbonyl group render thioesters more reactive. nih.gov This enhanced reactivity allows them to participate in reactions under mild conditions, a desirable trait in complex multi-step syntheses. acs.orgyoutube.com

In modern organic synthesis, thioesters are employed in a variety of transformations. They are key components in native chemical ligation (NCL), a powerful method for the chemical synthesis of proteins. wikipedia.orgacs.orgnih.gov This technique allows for the joining of unprotected peptide fragments, which is a significant advantage in the construction of large protein molecules. acs.org Furthermore, thioesters can be converted into other functional groups such as esters, amides, and even aldehydes, showcasing their versatility as synthetic intermediates. wikipedia.orgwarwick.ac.uk

Significance of Aryl Thioesters As Versatile Synthons and Intermediates

Aryl thioesters, a subclass of thioesters where the sulfur atom is bonded to an aromatic ring, are particularly valuable as synthons and intermediates in organic synthesis. The electronic properties of the aryl group can be tuned to modulate the reactivity of the thioester functionality. This allows for fine control over reaction pathways and selectivity.

One of the key applications of aryl thioesters is in cross-coupling reactions. For instance, palladium-catalyzed reactions involving aryl thioesters have been developed for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org A notable example is the synthesis of S-aryl thioesters through the palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides, a method that demonstrates excellent functional group tolerance. rsc.org This highlights the robustness of aryl thioesters as building blocks in complex molecular architectures. Aryl thioesters also serve as precursors to other important sulfur-containing compounds and are instrumental in the synthesis of various heterocyclic compounds.

Foundational Principles of S 4 Methoxyphenyl Ethanethioate Structure and Reactivity

The structure of S-(4-Methoxyphenyl) ethanethioate is characterized by an acetyl group (ethanoyl group) attached to a sulfur atom, which is in turn bonded to a para-methoxyphenyl group.

Structural Features of this compound:

| Component | Description |

| Ethanethioate Group | This is the core thioester functionality, consisting of a carbonyl group double-bonded to a carbon atom, which is also single-bonded to a sulfur atom and a methyl group. |

| 4-Methoxyphenyl (B3050149) Group | A benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) at the para position (position 4) relative to the sulfur atom. |

The reactivity of this compound is influenced by these structural components. The electron-donating nature of the para-methoxy group on the phenyl ring can modulate the electrophilicity of the carbonyl carbon. This electronic effect can influence the rate and outcome of nucleophilic acyl substitution reactions, which are characteristic of thioesters. The sulfur atom, being a good leaving group, facilitates these substitution reactions.

Overview of Established Research Domains for S 4 Methoxyphenyl Ethanethioate

Direct Thioesterification Routes for this compound Synthesis

Direct thioesterification represents a fundamental approach to synthesizing this compound, involving the direct formation of the thioester bond from appropriate precursors.

Classical Condensation Reactions for Thioester Formation

The most traditional methods for thioester synthesis involve the condensation of carboxylic acid derivatives with thiols. thieme-connect.de For this compound, this typically involves the reaction of 4-methoxythiophenol with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. While effective, these classical methods can be limited by the use of hazardous reagents and the unpleasant odor of thiols. thieme-connect.deresearchgate.net

Various catalysts can facilitate this transformation. For instance, montmorillonite (B579905) K-10 and KSF clays (B1170129) have been shown to be highly efficient for the acetylation of thiols with acetic anhydride. researchgate.net Zinc oxide also serves as a heterogeneous and eco-friendly catalyst for the reaction of acyl chlorides with thiols under solvent-free conditions at room temperature. researchgate.net Another approach involves the use of silver triflate as a catalyst for the acetylation of thiols with acetic anhydride, which proceeds under mild conditions with high yields. organic-chemistry.orgsci-hub.st

Preparation from Aromatic Ketones and Halogenated Precursors

An alternative synthetic strategy involves the use of aromatic ketones or halogenated precursors. While direct conversion of aromatic ketones to thioesters is less common, they can be transformed through multi-step sequences. For instance, an aromatic ketone like 4-methoxyacetophenone could potentially be converted to a corresponding halide, which can then undergo substitution with a thioacetate (B1230152) source.

The use of halogenated precursors is a more direct route. Halogenated thiophenes, for example, can serve as precursors in the preparation of various aromatic compounds. sciforum.net In a related context, brominated anthraquinones, synthesized from bromothiophenes, are versatile building blocks for creating arylated derivatives through reactions like Suzuki cross-coupling. sciforum.netmdpi.com This highlights the utility of halogenated aromatics in synthesizing complex molecules.

Utilization of Potassium Thioacetate in SN2 Displacement Reactions

A widely used and efficient method for the synthesis of thioesters is the SN2 displacement reaction employing potassium thioacetate (KSAc). conicet.gov.ar This method involves the reaction of an alkyl or benzyl (B1604629) halide with potassium thioacetate to form the corresponding thioester. For the synthesis of an analogue like S-benzyl ethanethioate, benzyl bromide is reacted with potassium thioacetate. conicet.gov.ar This methodology is advantageous due to the commercial availability and stability of potassium thioacetate, and the reactions often proceed with short reaction times. conicet.gov.ar This approach can be conducted in a one-pot manner, offering a convenient route to various thioesters. conicet.gov.ar

Transition Metal-Catalyzed Syntheses of this compound

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to forge C-S bonds with high efficiency and selectivity.

Palladium-Catalyzed Carbonylative Coupling Reactions from Amides and Disulfides

A novel and significant advancement in thioester synthesis is the palladium-catalyzed carbonylative coupling of amides with disulfides. thieme-connect.dethieme-connect.comcolab.ws This method provides a direct pathway to thioesters by cleaving the N-C and S-S bonds of the starting materials. thieme-connect.comcolab.ws A key advantage of this approach is the use of amides as a carbonyl source, which circumvents the need for toxic carbon monoxide gas or expensive CO alternatives. thieme-connect.dethieme-connect.com Pyridinamides, in particular, have been identified as cheap, efficient, and relatively safe carbonyl sources for this transformation. thieme-connect.dethieme-connect.comcolab.ws The reaction accommodates a wide range of substituted pyridinamides and diaryl disulfides, producing the desired thioesters in moderate to good yields. thieme-connect.dethieme-connect.comcolab.ws For the synthesis of this compound, a suitable N-acetylated amide would be coupled with bis(4-methoxyphenyl) disulfide in the presence of a palladium catalyst.

Recent research has also demonstrated the palladium-catalyzed synthesis of thioesters from various carboxylic acids and disulfides, further expanding the scope of this methodology. researchgate.netresearchgate.net Another related strategy involves the palladium-catalyzed reductive cross-coupling of carboxylic acids with thiols. rsc.org

The success of palladium-catalyzed reactions often hinges on the choice of ligand, which can significantly influence reactivity, selectivity, and catalyst stability. rsc.orgmdpi.com In the context of thioester synthesis, ligand effects are crucial for achieving high yields and suppressing side reactions. rsc.org

For instance, in the palladium-catalyzed thiocarbonylation of alkenes using CO₂, the use of an N-P type carbazole-derived ligand was found to be highly efficient, leading to excellent yields and selectivity for branched thioesters. rsc.org The ligand's electronic and steric properties can determine the rate of key steps in the catalytic cycle, such as CO₂ insertion into the Pd-C bond. rsc.org

In other palladium-catalyzed reactions, such as the synthesis of functionalized furans, the choice of palladium precursor and its associated ligands is critical. mdpi.com For example, PdCl₂(CH₃CN)₂ has shown superior performance over other palladium sources like Pd(OAc)₂ and Pd(acac)₂. mdpi.com The weakly coordinating acetonitrile (B52724) ligands in PdCl₂(CH₃CN)₂ stabilize the palladium center without obstructing its active sites, thereby facilitating faster substrate interaction and higher catalytic turnover. mdpi.com The design of ligands that promote the desired catalytic steps while remaining stable under the reaction conditions is a key area of research in palladium catalysis. youtube.com

Data Tables

Table 1: Comparison of Catalysts for Classical Thioesterification

| Catalyst | Reactants | Conditions | Yield | Reference |

| Montmorillonite K-10/KSF | Thiol, Acetic Anhydride | - | High | researchgate.net |

| Zinc Oxide | Thiol, Acyl Chloride | Solvent-free, Room Temp | Excellent | researchgate.net |

| Silver Triflate | Thiol, Acetic Anhydride | Mild | High | organic-chemistry.orgsci-hub.st |

Table 2: Palladium-Catalyzed Synthesis of Thioesters

| Reaction Type | Starting Materials | Carbonyl Source | Catalyst System | Key Features | Reference |

| Carbonylative Coupling | Pyridinamide, Diaryl Disulfide | Pyridinamide | Palladium catalyst | Avoids toxic CO gas, wide substrate scope | thieme-connect.dethieme-connect.comcolab.ws |

| Reductive Cross-Coupling | Carboxylic Acid, Thiol | Carboxylic Acid | Palladium catalyst | Good atom economy, mild conditions | rsc.org |

| Thiocarbonylation of Alkenes | Alkene, Thiol | CO₂ | Pd/N-P type ligand | High selectivity for branched thioesters | rsc.org |

Solvent and Additive Effects in Coupling Reactions

The choice of solvent and the use of additives are critical factors that significantly influence the outcome of coupling reactions for the synthesis of S-aryl thioesters. The solvent can affect reaction rates, yields, and even the chemoselectivity of the catalytic process.

In copper-catalyzed cross-coupling reactions between aryl iodides and potassium thioacetate, the solvent plays a pivotal role. While non-polar solvents like toluene (B28343) have proven effective, polar solvents can negatively impact both reactivity and chemoselectivity. fishersci.ca However, recent advancements have identified greener solvent alternatives. For instance, cyclopentyl methyl ether (CPME), despite being more polar than toluene, has been shown to maintain high reactivity and chemoselectivity in the copper-catalyzed synthesis of (hetero)aryl thioacetates. fishersci.ca The use of CPME is particularly advantageous as it allows for a non-aqueous workup, enabling the recovery of both the catalyst and the solvent, contributing to a more sustainable protocol. fishersci.ca Another environmentally friendly solvent, 2-methyl-tetrahydrofuran (2-MeTHF), has been observed to enhance reaction yields in Ullmann-type N-arylation reactions, suggesting its potential applicability in related C-S coupling systems. chemicalbook.com

Additives, such as ligands and salts, can also have a remarkable effect on coupling reactions. In copper-catalyzed systems for S-aryl thioacetate synthesis, the use of a ligand like 1,10-phenanthroline (B135089) is crucial for achieving good to excellent yields under base-free conditions. wikipedia.org The ligand coordinates to the copper center, stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle. In other types of coupling, such as Het-aryne coupling, external chelating ligands and salt additives have been shown to dramatically affect the reactivity of the heterocyclic partner. libretexts.org

The table below summarizes the effect of different solvents on a representative copper-catalyzed C-S coupling reaction.

| Solvent | Polarity | Effect on Reaction | Reference |

| Toluene | Non-polar | Effective, good reactivity and chemoselectivity | fishersci.cawikipedia.org |

| Polar Solvents | High | Can negatively affect reactivity and chemoselectivity | fishersci.ca |

| CPME | Medium | Green solvent, preserves reactivity and chemoselectivity | fishersci.ca |

| 2-MeTHF | Medium | Can enhance reaction yields | chemicalbook.com |

Copper-Catalyzed C-S Coupling Approaches under Base-Free Conditions

A significant advancement in the synthesis of S-aryl thioesters is the development of copper-catalyzed C-S coupling reactions that operate under base-free conditions. These methods offer a more environmentally friendly and cost-effective alternative to traditional palladium-catalyzed systems. wikipedia.org

One such efficient procedure involves the reaction of an aryl iodide with potassium thioacetate using a copper(I) iodide (CuI) catalyst in the presence of 1,10-phenanthroline as a ligand. wikipedia.org The reaction is typically carried out in toluene at 100 °C. This base-free system is advantageous as it avoids the use of corrosive bases like DIPEA and utilizes the stable, solid, and easily handled potassium thioacetate salt instead of odorous thiols or other sulfur sources. wikipedia.org The methodology demonstrates broad applicability, working well with both electron-rich and electron-poor aryl iodides to produce S-aryl thioacetates in good to excellent yields. wikipedia.org

The table below outlines the optimized conditions for this base-free coupling reaction.

| Parameter | Condition |

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-phenanthroline (20 mol%) |

| Sulfur Source | Potassium thioacetate (1.5 equiv.) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 24 h (conventional) / 2 h (microwave) |

Organocatalytic and Stereoselective Syntheses Involving the Ethanethioate Moiety

Organocatalysis has emerged as a powerful tool for constructing complex molecules, including those containing the ethanethioate moiety. These methods avoid the use of metals and often provide high levels of stereocontrol, which is crucial for the synthesis of chiral sulfur-containing compounds.

Brønsted Acid-Catalyzed Thioacid Additions to Aldimines for N,S-Acetal Frameworks

A facile and efficient methodology for the synthesis of isoindolinones containing the N,S-acetal framework has been developed using a Brønsted acid catalyst. brainly.inlibretexts.orgpearson.com This three-component reaction involves the addition of a thioacid, such as thioacetic acid, to an aldimine generated in situ from an aldehyde and an amine, followed by lactamization. brainly.inlibretexts.org The process forms one C-S and two C-N bonds under mild and easily controlled ambient conditions, affording a variety of substituted isoindolinones in yields of up to 99%. brainly.inlibretexts.org

This organocatalytic approach is significant because the resulting N,S-acetal motif is a key structural feature in numerous biologically and medicinally important compounds, including antibiotics like penicillin. pearson.com The use of a thioacid as a nucleophile in this context is noteworthy, as it is generally less nucleophilic than the corresponding thiol. pearson.com The methodology has been shown to be scalable, as demonstrated by a gram-scale synthesis. brainly.inlibretexts.org

Enantioselective Michael Addition of Thioacetic Acid to Nitroalkenes

The enantioselective Michael addition of thioacetic acid to nitroalkenes represents an important organocatalytic route to chiral β-nitro thioesters. A highly effective method utilizes a leucine-derived bifunctional amine-thiourea catalyst to achieve this transformation with high yields and moderate enantioselectivities. wikipedia.org

In this reaction, the thiourea (B124793) catalyst activates the nitroalkene through hydrogen bonding, while the amine moiety deprotonates the thioacetic acid to form a thiourea-ammonium salt, which is the active catalytic species. wikipedia.org This dual activation model, involving a multiple H-bonding system, is responsible for the observed stereocontrol. The resulting enantiomerically enriched thioester products are valuable intermediates that can be further transformed into a range of sulfur-containing compounds. wikipedia.org

Multi-Step Synthetic Strategies for Substituted this compound Derivatives

The structural framework of this compound offers two key functionalities for further elaboration: the thioester group and the phenolic methoxy (B1213986) group. Multi-step strategies that exploit the reactivity of these sites allow for the synthesis of a diverse range of substituted derivatives.

Derivatization of Phenolic and Thioester Functionalities

Thioester Functionality: The thioester group is an activated form of a carboxylic acid and can undergo various transformations. libretexts.org A primary reaction is hydrolysis, which cleaves the thioester to yield the corresponding thiol (in this case, 4-methoxythiophenol) and a carboxylic acid. wikipedia.orglibretexts.org This hydrolysis can be accomplished under acidic or basic conditions. harvard.edunih.gov The resulting 4-methoxythiophenol is a versatile intermediate in its own right, used in the preparation of self-assembled monolayers and in the synthesis of other thioethers and thioesters. fishersci.cachemicalbook.com Another key reaction is transthioesterification, where the acyl group is transferred from one thiol to another. This reaction is common in biological systems and can be utilized in synthetic chemistry for converting one thioester into another. libretexts.org The Fukuyama coupling offers another route for derivatization, where the thioester is coupled with an organozinc halide using a palladium catalyst to form a ketone. wikipedia.org

Phenolic Functionality: The methoxy group on the phenyl ring is an ether linkage that can also be modified. One of the most common transformations is ether cleavage to unmask the corresponding phenol (B47542) (4-hydroxythiophenol derivative). This is typically achieved using strong acids such as hydroiodic acid (HI) or boron trichloride (B1173362) (BCl₃). wikipedia.orglibretexts.org The cleavage of aryl alkyl ethers with acids like HI or HBr proceeds via nucleophilic attack of the halide on the alkyl group (in this case, the methyl group), releasing the phenol. libretexts.orgmasterorganicchemistry.com

One-Pot Synthetic Protocols for Related Thioesters

One-pot syntheses offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation by minimizing intermediate purification steps. For the synthesis of thioesters, including analogues of this compound, several one-pot protocols have been developed, starting from a variety of functional groups. These methods often focus on the in situ generation of either the acylating agent or the thiol component to streamline the synthesis and, in some cases, to avoid the handling of foul-smelling thiols.

Direct Condensation of Carboxylic Acids and Thiols

The most direct one-pot approach to thioesters involves the coupling of a carboxylic acid and a thiol in the presence of an activating agent or catalyst. This strategy is highly convergent and adaptable.

One such method employs pentafluoropyridine (B1199360) (PFP) to generate acyl fluorides in situ from carboxylic acids under mild conditions. rsc.org These activated intermediates readily react with a nucleophile, such as a thiol, to form the corresponding thioester in good to excellent yields. This process avoids the need to handle potentially unstable or corrosive acylating agents like acyl chlorides. rsc.org

Another catalytic approach utilizes a 4-bromo pyridine–borane complex for the direct coupling of carboxylic acids with thiols. rsc.org This metal-free method demonstrates good functional group compatibility and has been successfully applied to the modification of drugs containing carboxylic acid moieties. rsc.org The use of N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a classic and effective method for promoting esterification, which is also applicable to thioester formation from carboxylic acids and thiols. organic-chemistry.org The addition of DMAP significantly accelerates the reaction, suppressing side product formation. organic-chemistry.org

Odorless One-Pot Syntheses Using Thiol Surrogates

The pungent and unpleasant odor of thiols is a significant drawback in thioester synthesis. To address this, several one-pot procedures have been developed that generate the necessary sulfur nucleophile in situ from odorless precursors.

One notable method involves the reaction of benzoic anhydrides, thiourea, and an organic halide or an electron-deficient alkene. beilstein-journals.orgnih.gov In this process, thiobenzoic acids are generated in situ from the reaction between thiourea and the anhydride. These thioacids then react with the electrophile (alkyl halide or Michael acceptor) to produce the thioester. beilstein-journals.orgnih.gov This efficient and versatile protocol proceeds under mild conditions and avoids the use of thiols directly. beilstein-journals.org

Another innovative, odorless strategy utilizes sodium thiosulfate (B1220275) as a sulfur surrogate. rsc.org In a one-pot, two-step reaction, sodium thiosulfate is first acylated by an aryl anhydride to generate a thioaroylate intermediate in situ. This intermediate then undergoes a nucleophilic substitution with an organic halide to yield the final thioester. The advantages of this method include its operational simplicity and the use of low-toxicity, odorless reagents. rsc.orgresearchgate.net

One-Pot Thioester Synthesis from Aldehydes and Other Precursors

Alternative one-pot protocols have been established that utilize different starting materials. A method for synthesizing thioesters from aldehydes and thiols has been developed using an iron catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant, often using water as the solvent. acs.org

A divergent approach involves the one-pot, four-component coupling of thiols, aldehydes, triphenylphosphine (B44618) (Ph₃P), and triflic acid (TfOH) to form thiophosphonium salts. chemrxiv.orgnih.govacs.org These stable intermediates can then be chemoselectively oxidized to furnish thioesters in high yields. chemrxiv.orgnih.gov Furthermore, sulfonyl chlorides can serve as direct precursors for thioesters. A phosphine-mediated deoxygenation of a sulfonyl chloride generates a transient intermediate that can be trapped in situ by a carboxylic acid to form the C–S bond of the thioester. acs.org This method is operationally simple and shows broad functional group tolerance. acs.org

The following table summarizes various one-pot synthetic protocols for thioesters, highlighting the diversity of available methods.

Table 1: Summary of One-Pot Synthetic Protocols for Thioesters

| Method/Reaction Type | Substrates | Key Reagents/Catalysts | General Conditions | Yield Range (%) | Citations |

|---|---|---|---|---|---|

| In Situ Acyl Fluoride Generation | Carboxylic Acids, Thiols | Pentafluoropyridine (PFP) | Mild conditions | Good to Excellent | rsc.org |

| Pyridine-Borane Catalysis | Carboxylic Acids, Thiols | 4-Bromo Pyridine–Borane Complex | Metal-free | Good | rsc.org |

| Carbodiimide Coupling | Carboxylic Acids, Thiols | DCC, DMAP (cat.) | Room temperature | Good | organic-chemistry.org |

| In Situ Thioacid Generation | Benzoic Anhydrides, Alkyl Halides/Alkenes | Thiourea, Et₃N | Mild conditions | Good to Excellent | beilstein-journals.orgnih.gov |

| Thiol Surrogate Method | Aryl Anhydrides, Organic Halides | Sodium Thiosulfate | Transition metal-free | 42-90 | rsc.org |

| Iron-Catalyzed Coupling | Aldehydes, Thiols | Iron Catalyst, TBHP | Water as solvent | Good | acs.org |

| From Thiophosphonium Salts | Thiols, Aldehydes | Ph₃P, TfOH, then K₃PO₄, Air | Room temperature | High | chemrxiv.orgnih.gov |

| From Sulfonyl Chlorides | Sulfonyl Chlorides, Carboxylic Acids | Phosphine (B1218219) | Operationally simple | Good | acs.org |

Nucleophilic Reactivity at the Thioester Carbonyl

The carbonyl carbon of the thioester group in this compound is highly susceptible to nucleophilic attack. This reactivity is attributed to the electron-withdrawing nature of the sulfur atom and the carbonyl oxygen, which creates a partial positive charge on the carbonyl carbon, making it an excellent electrophile. Thioesters, in general, are more reactive than their ester or amide counterparts due to the larger size of the sulfur atom and less effective orbital overlap with the carbonyl group. nih.gov

Transacylation and Thiolysis Reactions

Transacylation, or the transfer of an acyl group from one molecule to another, is a characteristic reaction of thioesters. In the context of this compound, this typically involves the reaction with another thiol (thiolysis) or an alcohol.

In a transthioesterification reaction, a thiol can act as a nucleophile, attacking the carbonyl carbon of this compound. This process is often reversible and can be driven to completion by using an excess of the nucleophilic thiol or by removing the liberated 4-methoxythiophenol. This type of reaction is fundamental in biochemistry, where thioester linkages are crucial for acyl group transfer, such as in the function of coenzyme A. libretexts.org The conversion of one thioester to another is a key step in many enzymatic processes. libretexts.org

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines)

Amines are effective nucleophiles that readily react with this compound to form amides. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the 4-methoxythiophenolate anion acting as a good leaving group, to yield the corresponding N-substituted acetamide.

The reactivity of amines with thioesters is a cornerstone of many synthetic methodologies, including the formation of peptide bonds in native chemical ligation. raineslab.com While direct aminolysis of this compound is a straightforward process, the rate of reaction can be influenced by the basicity and steric hindrance of the amine.

| Nucleophile | Product | Reaction Type |

| Amine (R-NH2) | N-R-acetamide | Aminolysis |

| Thiol (R-SH) | S-R-ethanethioate | Thiolysis |

| Carboxylic Acid (R-COOH) | Acetic anhydride | Acyl transfer |

| Malonate ester | β-keto ester | Acylation |

This table summarizes the types of products formed from the reaction of this compound with various nucleophiles.

Reactions with Oxygen-Based Nucleophiles (e.g., Carboxylic Acids)

Carboxylic acids can react with this compound, although they are generally weaker nucleophiles than amines or thiols. The reaction typically requires activation of the carboxylic acid or the use of a coupling agent to facilitate the formation of an anhydride. Under certain conditions, the carboxylate anion can act as a nucleophile, attacking the thioester carbonyl to displace the 4-methoxythiophenolate and form an acetic anhydride derivative.

Reactions with Carbon-Based Nucleophiles (e.g., Malonates)

Carbon nucleophiles, such as enolates derived from malonic esters, can also react with this compound. In this Claisen-type condensation reaction, the enolate attacks the thioester carbonyl, leading to the formation of a new carbon-carbon bond. The initial product is a β-keto ester, which is a versatile intermediate in organic synthesis. The driving force for this reaction is the formation of the relatively stable 4-methoxythiophenolate leaving group.

Transformations Involving the Methoxyphenyl Moiety

Beyond the reactivity at the thioester group, the 4-methoxyphenyl ring itself can undergo chemical transformations.

Functional Group Interconversions of the Ethanethioate Component

The ethanethioate group in this compound is susceptible to various functional group interconversions, allowing for the synthesis of a range of other sulfur-containing compounds. These transformations typically target the sulfur atom or the acyl group.

The sulfur atom in the thioacetate moiety of this compound can be oxidized to higher oxidation states, namely sulfoxide (B87167) and sulfone. The conversion to a sulfone represents a significant transformation of the functional group's electronic and steric properties. This oxidation is typically achieved using strong oxidizing agents.

Common reagents for the oxidation of sulfides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄). organic-chemistry.org The reaction generally proceeds through an intermediate sulfoxide, and the extent of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. orgsyn.org To ensure the formation of the sulfone, an excess of the oxidizing agent is typically used. For example, the use of at least two equivalents of m-CPBA will typically drive the oxidation past the sulfoxide stage to the sulfone. The resulting product would be 4-methoxyphenyl ethanesulfonyl acetate, where the sulfur is bonded to two oxygen atoms, the phenyl ring, and the acetyl group.

Table 2: Oxidation of this compound to Sulfone

| Oxidizing Agent | Product | Typical Conditions | Selectivity Notes |

| m-Chloroperoxybenzoic acid (m-CPBA) | 4-Methoxyphenylsulfonyl ethanethioate | Dichloromethane (DCM), 0 °C to RT | >2 equivalents of m-CPBA favors sulfone formation. |

| Hydrogen Peroxide (H₂O₂) | 4-Methoxyphenylsulfonyl ethanethioate | Acetic acid or other catalyst, elevated temp. | Catalyst (e.g., tungstate) can improve efficiency. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | 4-Methoxyphenylsulfonyl ethanethioate | Acetone/water, controlled pH | Strong oxidant, can lead to side reactions if not controlled. |

Radical-Mediated Reactions and Thiyl Radical Generation from this compound

This compound can serve as a precursor for the generation of the corresponding 4-methoxyphenylthiyl radical (4-MeO-C₆H₄-S•). Thiyl radicals are versatile intermediates in organic synthesis, often utilized in addition reactions to alkenes and alkynes, and in cyclization cascades. nih.govmdpi.com

The generation of a thiyl radical from a thioacetate is less direct than from a thiol (R-SH) or a disulfide (R-S-S-R). The most common pathway to generate the 4-methoxyphenylthiyl radical would first involve the hydrolysis of this compound to 4-methoxythiophenol. This thiophenol can then readily generate the thiyl radical through hydrogen atom abstraction by another radical (often from an initiator like AIBN or benzoyl peroxide) or through photolysis. nih.govscispace.com

Direct generation from the thioacetate itself is conceivable under photolytic or thermolytic conditions, leading to the homolytic cleavage of the sulfur-acyl bond. However, the more established route involves its conversion to the corresponding thiol. Once generated, the 4-methoxyphenylthiyl radical can participate in a variety of transformations. A key application is in radical cyclizations, where the thiyl radical adds to an unsaturated bond within the same molecule, initiating a ring-forming cascade. scispace.comresearchgate.net These reactions are advantageous as they often proceed under mild, tin-free conditions. scispace.com

Table 3: Generation and Reaction of 4-Methoxyphenylthiyl Radical

| Precursor | Method of Generation | Radical Intermediate | Subsequent Reaction Example |

| 4-Methoxythiophenol (from hydrolysis of the thioacetate) | Hydrogen abstraction with AIBN | 4-Methoxyphenylthiyl radical | Intramolecular addition to a tethered alkene (e.g., in a 1,6-diene) to form a five-membered ring. nih.gov |

| 4-Methoxythiophenol | Photolysis (UV irradiation) | 4-Methoxyphenylthiyl radical | Intermolecular addition to an alkyne (thiol-yne reaction). nih.gov |

| Bis(4-methoxyphenyl) disulfide (from oxidation of the thiol) | Photolytic cleavage of S-S bond | 4-Methoxyphenylthiyl radical | Addition to isonitriles followed by cyclization. mdpi.com |

Elucidating Mechanistic Pathways in Palladium-Catalyzed Carbonylations

Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into organic molecules. While direct mechanistic studies on this compound are not extensively documented, the closely related palladium-catalyzed thiocarbonylation of aryl halides with thioacetate and other thiol sources provides a solid framework for understanding its behavior. rsc.orgrsc.org These reactions are believed to proceed through a well-defined catalytic cycle involving key palladium intermediates.

Proposed Catalytic Cycles and Intermediates

The generally accepted mechanism for the palladium-catalyzed carbonylation of aryl halides to form S-aryl thioesters is depicted as a catalytic cycle. rsc.orgrsc.org This cycle is initiated by the reduction of a palladium(II) precatalyst to the catalytically active palladium(0) species. youtube.com

The key steps in the proposed catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd-X].

CO Insertion: Carbon monoxide (CO) then inserts into the Aryl-Palladium bond of this intermediate to generate an acyl-palladium complex, [Ar-CO-Pd-X].

Transmetalation/Thiolysis: The acyl-palladium complex reacts with the thioester, in this case, this compound. This step can be viewed as a form of transmetalation or, more accurately, a thiolysis where the sulfur atom of the thioester attacks the acyl-palladium complex. This results in the formation of a new palladium intermediate and the release of the desired S-aryl thioester product. In reactions starting from thiols, this step involves the deprotonated thiol (thiolate).

Reductive Elimination: The final step is the reductive elimination from the palladium intermediate, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

A plausible catalytic cycle for the synthesis of S-aryl thioesters from aryl iodides and thioacetates is shown below, which can be extrapolated to the reactions of this compound. rsc.org

Table 1: Key Intermediates in the Proposed Palladium-Catalyzed Thiocarbonylation Cycle

| Intermediate | Description | Role in the Cycle |

| Pd(0)Ln | Catalytically active palladium(0) species | Initiates the cycle by reacting with the aryl halide |

| [Ar-Pd(II)-X]Ln | Aryl-palladium(II) complex | Formed after oxidative addition |

| [Ar-CO-Pd(II)-X]Ln | Acyl-palladium(II) complex | Formed after CO insertion |

| [Ar-CO-S(R)-Pd(II)]Ln | Acyl-thio-palladium(II) complex | Precursor to the final product |

Role of Ligands and Additives in Reaction Efficiency and Selectivity

The choice of ligands and additives is crucial in palladium-catalyzed carbonylations, significantly influencing the reaction's efficiency and selectivity. rsc.orgnih.gov Ligands, typically phosphines, coordinate to the palladium center, modifying its electronic and steric properties.

Ligand Effects: The electronic nature of the phosphine ligand can affect the rate of oxidative addition and reductive elimination. Electron-rich phosphine ligands can enhance the rate of oxidative addition, while sterically bulky ligands can promote reductive elimination. rsc.org For instance, in the thiocarbonylation of alkenes, the use of a monodentate phosphine ligand like PCy3 led to the branched thioester, whereas a bidentate ligand like Xantphos favored the linear product, highlighting the profound impact of ligand structure on regioselectivity. rsc.org The development of specialized ligands, such as those with a carbazolyl motif, has been shown to improve catalyst longevity and efficiency by offering weak coordination when needed during the catalytic cycle. rsc.org

Additives: Bases are often added to these reactions to facilitate the deprotonation of thiols (if used as starting materials) or to neutralize any acidic byproducts. The choice of base and solvent can also impact the reaction outcome. For example, in the palladium-catalyzed reaction of aryl iodides with S-aryl thioformates, the combination of Pd2(dba)3 as the precatalyst, Xantphos as the ligand, and CH3CO2K as the base in CH2Cl2 was found to be optimal. organic-chemistry.org

Table 2: Effect of Different Ligands on the Thiocarbonylation of Styrene (B11656) rsc.org

| Entry | Ligand | Product | Yield (%) |

| 1 | None | No reaction | 0 |

| 2 | PCy3 | Branched thioester | 48 |

| 3 | Xantphos | Linear thioester | 36 |

| 4 | PdCl2(PCy3)2 | Branched thioester | 65 |

| 5 | L1 (Carbazole-derived) | Branched thioester | 84 |

Mechanistic Studies of Organocatalytic Transformations

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. This compound can potentially act as a nucleophile in various organocatalytic reactions, most notably in Michael additions.

Analysis of Stereocontrol in Michael Additions

The Michael addition, or conjugate addition, of sulfur nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-S bond-forming reaction. mdpi.com In the context of this compound, the sulfur atom can act as the nucleophilic center. The stereocontrol in such reactions, when catalyzed by a chiral organocatalyst, is a key aspect of their utility.

The mechanism of stereocontrol typically involves the formation of a well-organized transition state where the organocatalyst interacts with both the nucleophile and the electrophile (the Michael acceptor). organic-chemistry.orgnih.gov Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, are particularly effective. organic-chemistry.orgnih.gov These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate the nucleophile (or enhance its nucleophilicity through hydrogen bonding) and a hydrogen-bond donor site (e.g., a urea (B33335) or thiourea moiety) to activate the electrophile. organic-chemistry.orgnih.gov

A proposed transition state model for the sulfa-Michael addition catalyzed by a cinchona alkaloid-derived urea catalyst involves a dual activation mode. organic-chemistry.org The basic quinuclidine (B89598) nitrogen of the catalyst activates the thiol (or in this case, would interact with the thioester), while the urea moiety activates the enone through double hydrogen bonding. organic-chemistry.org This ternary complex orients the reactants in a specific manner, leading to a highly enantioselective attack on one face of the Michael acceptor. organic-chemistry.org

Table 3: Enantioselective Sulfa-Michael Addition to α,β-Unsaturated Ketones organic-chemistry.org

| Entry | Michael Acceptor | Thiol | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Cyclohexenone | Thiophenol | 0.1 | >99 | 95 |

| 2 | Cyclopentenone | Thiophenol | 0.1 | >99 | 97 |

| 3 | Chalcone (B49325) | Thiophenol | 0.1 | 98 | 92 |

Proposed Reaction Mechanisms for Thioacid Additions

While this compound is a thioester, understanding the mechanism of thioacid addition provides valuable insight into the reactivity of the sulfur nucleophile. The organocatalytic addition of thioacetic acid to enones has been developed, employing a chiral bifunctional amine thiourea catalyst. researchgate.net

The proposed mechanism involves the following steps:

Activation of the Thioacid: The amine moiety of the catalyst deprotonates the thioacetic acid, generating a more nucleophilic thiocarboxylate anion.

Activation of the Enone: Simultaneously, the thiourea part of the catalyst activates the enone through hydrogen bonding, lowering its LUMO energy and making it more susceptible to nucleophilic attack.

Michael Addition: The thiocarboxylate attacks the β-position of the activated enone in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

Protonation and Catalyst Regeneration: The resulting enolate is protonated, and the catalyst is regenerated to complete the cycle.

Computational studies on the addition of thiols to α,β-unsaturated carbonyl compounds have shown that a base-catalyzed process, where the thiol is deprotonated to a thiolate, is essential for an efficient reaction. nih.gov This underscores the importance of the basic site in the organocatalyst for activating the sulfur nucleophile.

Understanding Rearrangement Processes in Complex Derivative Syntheses

Thioesters are known to participate in various rearrangement reactions, which are instrumental in the synthesis of complex molecules, including natural products and heterocyclic compounds. While specific examples detailing the rearrangement of this compound are not readily found, the general reactivity patterns of thioesters in such transformations can be considered.

One of the most well-known rearrangements involving thioesters is the Fries rearrangement , which can be adapted for thioesters (thio-Fries rearrangement). This reaction typically involves the rearrangement of an aryl ester to a hydroxy aryl ketone, and in the case of a thioester, an S-aryl thioester could potentially rearrange to a mercapto aryl ketone under Lewis or Brønsted acid catalysis.

Another relevant transformation is the Claisen rearrangement of allyl aryl thioethers, which can be prepared from the corresponding S-aryl thioesters. The thio-Claisen rearrangement of allyl aryl thioethers yields ortho-allylthiophenols, which are versatile intermediates for the synthesis of sulfur-containing heterocycles.

In the context of complex derivative synthesis, this compound could serve as a precursor to more elaborate structures that then undergo key rearrangement reactions. For instance, the thioester could be used to introduce a thioaryl group into a molecule, which then directs a subsequent C-H activation and rearrangement cascade. nih.gov The development of directing groups for palladium-catalyzed C-H functionalization has highlighted the versatility of thioethers in orchestrating complex bond formations. nih.gov

Furthermore, the synthesis of substituted pyrazoles has been achieved through the cyclocondensation of arylhydrazines with β-oxodithioesters, which are structurally related to the enol form of thioesters. acs.org This suggests that this compound could potentially be a substrate for the synthesis of sulfur-functionalized pyrazole (B372694) derivatives.

The study of these mechanistic pathways not only deepens our understanding of the chemical behavior of this compound but also paves the way for the development of new synthetic methodologies and the construction of novel molecular architectures.

Kinetic and Thermodynamic Considerations in Reaction Control

In the study of chemical reactions involving this compound, understanding the interplay between kinetics and thermodynamics is crucial for predicting and controlling the reaction outcomes. The principles of kinetic and thermodynamic control dictate whether the major product of a reaction is the one that forms the fastest (the kinetic product) or the one that is the most stable (the thermodynamic product). This distinction is governed by the reaction conditions, primarily temperature, which influences the reversibility of reaction pathways.

Generally, at lower temperatures, reactions are under kinetic control. This is because the available thermal energy is sufficient to overcome the activation energy barrier of the fastest reaction pathway, but not high enough to allow for the reversal of this step or to overcome the higher activation energy barrier leading to a more stable product. The product distribution is therefore determined by the relative rates of the competing reactions.

Conversely, at higher temperatures, reactions tend to be under thermodynamic control. The increased thermal energy allows the system to overcome the activation energy barriers of all possible pathways, and crucially, it also allows for the reversal of product formation. This establishes an equilibrium where the product distribution reflects the relative thermodynamic stabilities of the products. The most stable product, which resides at the lowest energy state, will be the major component of the product mixture at equilibrium.

The selection between kinetic and thermodynamic control is a powerful tool in synthetic chemistry, enabling the selective formation of a desired isomer or compound from a common intermediate. For instance, in reactions where this compound can be formed through different pathways or can react to form multiple products, manipulating the reaction temperature can favor the formation of the kinetic or thermodynamic product.

Detailed research into the specific reactions of this compound is necessary to quantify the kinetic and thermodynamic parameters that govern its reactivity. This includes determining rate constants, activation energies, and the Gibbs free energies of formation for the various potential products and transition states.

While specific experimental kinetic and thermodynamic data for reactions of this compound are not extensively available in the public domain, studies on related thioesters, such as S-methyl thioacetate, provide valuable insights into the competing processes of hydrolysis and thiol-thioester exchange. For S-methyl thioacetate, the rate constants for acid-mediated, base-mediated, and pH-independent hydrolysis have been determined, alongside the rate constant for thiol-thioester exchange. These studies demonstrate that under certain conditions (e.g., neutral pH), thiol-thioester exchange can be significantly faster than hydrolysis, indicating a kinetic preference for the exchange reaction.

For example, the hydrolysis of S-methyl thioacetate at pH 7 and 23°C has a half-life of 155 days, while the thiol-thioester exchange with 2-sulfonatoethanethiolate under the same conditions has a half-life of only 38 hours. This highlights that even in aqueous environments where hydrolysis is a thermodynamically favorable process, the kinetic barrier to hydrolysis can be substantial, allowing other, faster reactions to dominate.

Table of Reaction Parameters for a Model Thioester (S-methyl thioacetate)

| Reaction Type | Parameter | Value | Conditions |

| Acid-mediated Hydrolysis | ka | 1.5 x 10-5 M-1s-1 | 23°C |

| Base-mediated Hydrolysis | kb | 1.6 x 10-1 M-1s-1 | 23°C |

| pH-independent Hydrolysis | kw | 3.6 x 10-8 s-1 | 23°C |

| Thiol-thioester Exchange | kex | 1.7 M-1s-1 | with 2-sulfonatoethanethiolate, 23°C |

This data is for a model compound and serves to illustrate the principles of kinetic and thermodynamic control in thioester reactions. Specific values for this compound may differ.

The presence of the 4-methoxyphenyl group in this compound is expected to influence the electronic properties of the thioester bond, and consequently, the rates and equilibria of its reactions compared to a simple alkyl thioester. The electron-donating nature of the methoxy group could affect the stability of intermediates and transition states, thereby altering the kinetic and thermodynamic landscape of its reactions. Further experimental and computational studies are required to fully elucidate these effects and to construct a comprehensive energy profile for the reactions of this specific compound.

Applications in Advanced Organic Synthesis Utilizing S 4 Methoxyphenyl Ethanethioate

S-(4-Methoxyphenyl) Ethanethioate as a Versatile Acyl Transfer Agent

Acyl transfer reactions are fundamental in organic chemistry for the formation of crucial functional groups. This compound serves as an effective acyl transfer agent, facilitating the synthesis of amides, esters, and ketones. This reactivity stems from the nature of the thioester bond, which is sufficiently reactive to undergo nucleophilic acyl substitution with a variety of nucleophiles.

The thioester functionality in this compound is an excellent acyl donor. The 4-methoxyphenylthio group is a good leaving group, which facilitates the attack of nucleophiles at the electrophilic carbonyl carbon. This allows for the efficient synthesis of a variety of carbonyl compounds.

The synthesis of amides can be achieved by reacting this compound with primary or secondary amines. Similarly, esterification can be accomplished by its reaction with alcohols, often in the presence of a suitable catalyst. The formation of ketones is also possible through reactions with organometallic reagents. The versatility of this compound as an acyl transfer agent is highlighted by its ability to participate in these key transformations under relatively mild conditions.

| Product Type | Nucleophile | General Reaction |

| Amide | Amine (R¹R²NH) | R-C(O)SAr + R¹R²NH → R-C(O)NR¹R² + ArSH |

| Ester | Alcohol (R¹OH) | R-C(O)SAr + R¹OH → R-C(O)OR¹ + ArSH |

| Ketone | Organometallic Reagent (e.g., R¹Li) | R-C(O)SAr + R¹Li → R-C(O)R¹ + LiSAr |

Strategic Use in Carbon-Carbon Bond Formations

The application of this compound extends beyond simple acyl transfer reactions to more complex carbon-carbon bond-forming strategies. These reactions are central to the construction of the carbon skeletons of organic molecules.

Research has demonstrated a one-pot, two-step method for synthesizing α-alkyl styrene (B11656) derivatives from natural products like estragole, where this compound can be conceptually implicated as part of the broader class of sulfur nucleophiles used in the process. nih.govacs.org This methodology involves the reaction of a suitable starting material with various carbon, nitrogen, oxygen, and sulfur nucleophiles. acs.org The resulting α-alkyl styrenes are valuable monomers in polymer science. acs.org The synthesis is regioselective and proceeds under transition-metal-free conditions, highlighting its efficiency and broad applicability. acs.org

| Starting Material | Key Reagents | Product Type |

| Estragole | Br₂, DMSO, NaI, Nucleophile, Base | α-Alkyl Styrene Derivatives |

While direct use of this compound is not explicitly detailed, the synthesis of fluoro-substituted aromatic ketones often involves the reaction of an activated acyl donor with a fluorinated aromatic compound. Conceptually, a thioester like this compound could serve as the acylating agent in such transformations. The synthesis of new chalcone (B49325) derivatives containing both fluorine and methoxy (B1213986) groups has been achieved through the reaction of 2′,4′,6′-trimethoxyacetophenone with various fluorine-substituted benzaldehydes. acgpubs.org This underscores the importance of acyl precursors in the synthesis of complex aromatic ketones.

| Reactant 1 | Reactant 2 | Product Type |

| 2′,4′,6′-Trimethoxyacetophenone | Fluorine-substituted benzaldehydes | Fluoro- and methoxy-substituted chalcones |

Construction of Complex Organic Scaffolds

The strategic incorporation of this compound and related thioesters enables the assembly of intricate molecular frameworks that are of interest in medicinal chemistry and materials science.

The synthesis of isoindolinones containing N,S-acetal frameworks represents a sophisticated application of thioester chemistry. While direct evidence for the use of this compound is not prominent, the construction of such heterocyclic systems often relies on the reactivity of thioamides, which can be derived from thioesters. The formation of the N,S-acetal moiety involves the intramolecular cyclization of a precursor containing both a nitrogen nucleophile and a sulfur-containing group. This approach allows for the creation of complex heterocyclic structures that are valuable in drug discovery and development.

| Precursor Type | Key Transformation | Resulting Scaffold |

| Thioamide-containing intermediate | Intramolecular Cyclization | Isoindolinone with N,S-Acetal Framework |

The Role of this compound in Specialized Organic Synthesis Remains Undocumented in Publicly Available Research

Despite a thorough review of scientific literature, the specific applications of the chemical compound this compound in the synthesis of unnatural α-amino acid derivatives and the formation of pyrimidine (B1678525) derivatives incorporating the methoxyphenyl moiety are not documented in publicly accessible research databases and scholarly articles.

While the synthesis of both unnatural α-amino acids and pyrimidine derivatives are active areas of research in organic chemistry, there is no direct evidence to suggest that this compound is a key reagent or intermediate in these specific transformations as outlined.

Unnatural α-Amino Acid Synthesis: A Field of Diverse Methodologies

The synthesis of unnatural α-amino acids, which are crucial components in drug discovery and materials science, is a well-established field with a vast array of synthetic strategies. Current research highlights various innovative methods, including:

Radical-based procedures: These methods often involve the generation and reaction of radical intermediates to form new carbon-carbon or carbon-heteroatom bonds.

Photoredox catalysis: This technique utilizes visible light to initiate catalytic cycles for the construction of complex molecules under mild conditions. thermofisher.commdpi.com

Enzymatic and metabolic engineering approaches: These methods leverage the specificity of enzymes or entire metabolic pathways to produce chiral amino acids with high enantiopurity. organic-chemistry.org

While these and other methods are extensively documented for preparing a wide range of unnatural amino acids, the use of this compound as a building block or reagent in these syntheses is not reported in the surveyed literature.

Formation of Pyrimidine Derivatives: A Cornerstone of Medicinal Chemistry

The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including pharmaceuticals and natural products. The synthesis of pyrimidine derivatives is therefore of significant interest to medicinal chemists. Common synthetic routes include:

Condensation reactions: These often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative.

Multi-component reactions: These strategies allow for the efficient construction of complex pyrimidine structures in a single step from three or more starting materials.

Modification of pre-existing pyrimidine rings: This involves the functionalization of a pyrimidine core through various substitution reactions.

Research has described the synthesis of pyrimidines containing a methoxyphenyl group; however, these syntheses typically start from precursors such as 4-methoxybenzaldehyde (B44291) or other appropriately substituted building blocks, rather than this compound. mdpi.comnih.gov

Spectroscopic Characterization and Structural Elucidation of S 4 Methoxyphenyl Ethanethioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed reconstruction of the molecular framework.

Proton (¹H) NMR Spectroscopic Data and Chemical Shift Interpretation

Proton NMR (¹H NMR) spectroscopy of S-(4-Methoxyphenyl) ethanethioate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule.

The aromatic protons on the 4-methoxyphenyl (B3050149) group typically appear as two doublets. The protons ortho to the sulfur atom (H-2 and H-6) are expected to resonate at a different chemical shift than the protons meta to the sulfur atom (H-3 and H-5) due to their distinct electronic environments. One set of these aromatic protons has been reported to appear as a doublet at approximately 7.27 ppm, while the other appears as a doublet around 6.83 ppm. rsc.org The methoxy (B1213986) group (-OCH₃) protons are highly shielded and appear as a sharp singlet at approximately 3.78 ppm. rsc.org The acetyl group (-COCH₃) protons, being adjacent to a carbonyl group, are deshielded and typically resonate as a singlet around 2.37 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (ortho to -S-) | ~7.27 | Doublet (d) | ~8.8 |

| Aromatic (meta to -S-) | ~6.83 | Doublet (d) | ~8.8 |

| Methoxy (-OCH₃) | ~3.78 | Singlet (s) | N/A |

| Acetyl (-COCH₃) | ~2.37 | Singlet (s) | N/A |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Data and Multiplicity Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows several distinct signals corresponding to the different carbon environments.

The carbonyl carbon of the thioester group is significantly deshielded and appears at a chemical shift of approximately 197.3 ppm. The carbon atom of the methoxy group is found at around 55.2 ppm. rsc.org The aromatic carbons show a range of chemical shifts. The carbon atom directly attached to the oxygen of the methoxy group (C-4) is typically found around 159.2 ppm. rsc.org The carbon atom attached to the sulfur atom (C-1) appears at a different chemical shift. The remaining aromatic carbons (C-2, C-6, C-3, and C-5) also have distinct resonances. rsc.org The methyl carbon of the acetyl group appears at a lower chemical shift, typically in the range of 20-30 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Multiplicity (from DEPT or HSQC) |

| Carbonyl (C=O) | ~197.3 | C |

| Aromatic (C-4, attached to -OCH₃) | ~159.2 | C |

| Aromatic (C-2, C-6) | ~135.8 | CH |

| Aromatic (C-1, attached to -S-) | ~129.9 | C |

| Aromatic (C-3, C-5) | ~114.1 | CH |

| Methoxy (-OCH₃) | ~55.2 | CH₃ |

| Acetyl (CH₃) | ~29.6 | CH₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Multiplicity is predicted based on the structure.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

HSQC: This experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of the aromatic rings and the methyl groups to their corresponding carbon signals. columbia.edu For instance, the proton signal at ~7.27 ppm would correlate with the carbon signal of the ortho-aromatic carbons, and the proton signal of the acetyl group at ~2.37 ppm would correlate with its corresponding methyl carbon signal. rsc.orgcolumbia.edu

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. columbia.edu For example, the protons of the acetyl group (~2.37 ppm) would show a correlation to the carbonyl carbon (~197.3 ppm). The aromatic protons would show correlations to neighboring aromatic carbons and to the carbon atom attached to the sulfur. rsc.orgcolumbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1680-1715 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the thioester group. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group is expected to appear in the range of 1000-1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| Carbonyl (C=O) Stretch (Thioester) | 1680 - 1715 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₁₀O₂S), the calculated monoisotopic mass is approximately 182.04015 amu. guidechem.com HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula of the compound. bas.bg The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the acetyl group (CH₃CO) or the methoxyphenyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound with high accuracy. The analysis of this compound by ESI-MS is predicated on the generation of gas-phase ions from a solution, typically with minimal fragmentation. This allows for the unambiguous determination of the molecular mass.

The compound, with a chemical formula of C₉H₁₀O₂S, has a calculated monoisotopic mass of 182.0402 Da. In positive ion mode ESI-MS, the compound is expected to be detected primarily as its protonated form, [M+H]⁺. It is also common to observe adducts with alkali metal ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺, which are often present in trace amounts in the solvent or on glassware. The detection of these ions at their specific mass-to-charge ratios (m/z) provides unequivocal evidence of the compound's molecular weight.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z (Da) |

|---|---|---|

| [M+H]⁺ | C₉H₁₁O₂S⁺ | 183.0479 |

| [M+Na]⁺ | C₉H₁₀O₂SNa⁺ | 205.0299 |

The observation of a base peak corresponding to one of these ions, along with the characteristic isotopic pattern resulting from the natural abundance of ³⁴S, confirms the elemental composition and, therefore, the identity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It serves the dual purpose of assessing the purity of a sample and confirming the identity of its components.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. The sample is injected into the system and separated on a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase. A gradient elution, starting with a high proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724), is effective for separating the target compound from potential impurities, starting materials, or by-products.

The eluent from the LC column is directed into the ESI-MS source. The mass spectrometer is set to scan a relevant mass range to detect the expected ions of this compound (as detailed in section 6.3.2). The resulting data consists of a chromatogram showing peaks over time. A pure sample of this compound would ideally exhibit a single, sharp peak. The mass spectrum corresponding to this peak would then be extracted and analyzed. If the spectrum shows the expected m/z for the protonated molecule ([M+H]⁺ at 183.0479 Da), it confirms the identity of the compound eluting at that specific retention time. The absence of other significant peaks in the chromatogram indicates a high level of purity. mdpi.comtcichemicals.com

Table 2: Illustrative LC-MS Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | 100 - 500 m/z |

X-ray Crystallography for Solid-State Structural Determination

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, the data from a closely related organometallic analog, bis-(p-methoxyphenyl)tellurium dichloride, can serve as an illustrative example of the parameters determined in such a study. sciensage.info This data provides a comprehensive picture of the molecular arrangement in the solid state. sciensage.info

Table 3: Representative Crystallographic Data for bis-(p-Methoxyphenyl)tellurium dichloride sciensage.info

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₄Cl₂O₂Te |

| Formula Weight | 412.75 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 10.1853(12) Åb = 12.3771(16) Åc = 13.4842(17) Åα = 109.235(5)°β = 99.519(5)°γ = 102.705(5)° |

| Volume | 1489.1(3) ų |

| Z (Molecules per unit cell) | 4 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Reflections Collected | 11485 |

Note: The data presented is for an analogous compound, bis-(p-methoxyphenyl)tellurium dichloride, and serves to illustrate the type of information obtained from an X-ray crystallography experiment. sciensage.info

Computational and Theoretical Studies on S 4 Methoxyphenyl Ethanethioate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve the Schrödinger equation for a given molecular system to yield information about its energy and electronic distribution.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically alter the bond lengths, bond angles, and dihedral angles to find the structure with the lowest potential energy.

Table 1: Hypothetical Conformational Analysis Data for S-(4-Methoxyphenyl) Ethanethioate

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 180° (anti) | 0.00 | 75.3 |

| 2 | 60° (gauche) | 1.20 | 12.3 |

| 3 | -60° (gauche) | 1.20 | 12.3 |

| 4 | 0° (syn) | 5.00 | 0.1 |

Note: This table is illustrative and not based on published data for this compound.

Electronic Properties and Frontier Molecular Orbitals

Once the optimized geometry is obtained, quantum chemical calculations can reveal a wealth of information about the electronic properties of this compound. Key properties include the molecular dipole moment, charge distribution, and the energies and shapes of the molecular orbitals.

Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. For a molecule like this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring and the sulfur atom, while the LUMO would be centered on the carbonyl group of the ethanethioate moiety.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: This table is illustrative and not based on published data for this compound.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) is a class of quantum chemical methods that has become exceedingly popular due to its balance of accuracy and computational cost. researchgate.net DFT is particularly well-suited for studying the reactivity and selectivity of chemical reactions.

Computational Modeling of Reaction Pathways and Transition States

DFT can be used to map out the potential energy surface of a chemical reaction involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its energy relative to the reactants determines the activation energy of the reaction.

For example, the hydrolysis of this compound could be modeled using DFT. The reaction would likely proceed through a tetrahedral intermediate formed by the attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. DFT calculations would be used to locate the transition state for this nucleophilic attack and the subsequent breakdown of the intermediate to form 4-methoxythiophenol and acetic acid. The calculated activation energies for different possible pathways would allow for the prediction of the most favorable reaction mechanism.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule moves and interacts with its environment. This would provide a more realistic picture of its conformational flexibility than static calculations alone. The simulation would also show the formation and breaking of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the solute and solvent molecules.

Docking Studies (focused on understanding binding interactions without biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemspider.com While often used in drug design to predict the binding of a ligand to a protein's active site, docking can also be used more generally to understand the non-covalent binding interactions between any two molecules.

A docking study of this compound could be performed to investigate its interaction with a model receptor or another molecule of interest. The docking algorithm would sample a large number of possible binding poses and score them based on a scoring function that estimates the binding affinity. The results would provide a detailed picture of the binding mode, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. This could be useful for understanding how this compound might interact with surfaces or other molecules in a material science or chemical engineering context.

Table 3: Hypothetical Docking Results for this compound with a Model Receptor

| Binding Pose | Binding Energy (kcal/mol) | Key Interactions |

| 1 | -7.2 | Hydrogen bond with carbonyl oxygen, pi-stacking with phenyl ring |

| 2 | -6.8 | Hydrophobic interactions with methoxy (B1213986) group |

| 3 | -6.5 | van der Waals contacts with the thioester group |

Note: This table is illustrative and not based on published data for this compound.

Advanced Research on Derivatives and Analogues of S 4 Methoxyphenyl Ethanethioate